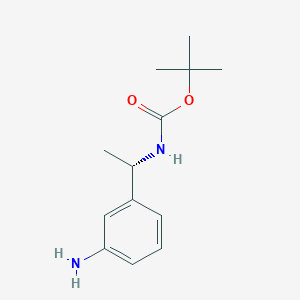
5-Iodooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are found in many complex and biologically active natural and unnatural products .
Synthesis Analysis
The synthesis of oxazoles often involves metal-mediated reactions . For instance, metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions are discussed and summarized .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxazoles undergo a variety of chemical reactions. For instance, they can participate in metal-mediated synthesis, organometal-mediated deprotonations, halogen–metal exchange, classic cross-coupling reactions, and their corresponding applications in natural product synthesis .科学的研究の応用
1. Synthetic Chemistry and Organic Catalysis
5-Iodooxazole is significant in synthetic chemistry, particularly in the halogen dance reaction. This reaction involves the rearrangement of this compound to 4-iodooxazole, which is a key step in synthesizing various organic compounds. Optimizing reaction conditions has led to improved yields, making it more useful for synthetic applications. This process is crucial in organic catalysis and synthesis of complex molecules (Proust et al., 2011).
2. Radiochemical Applications
This compound plays a role in nuclear imaging, particularly in the synthesis of radioactive tracers. A method involving a one-pot, three-component reaction using this compound has been developed to create 5-[(125)I]iodo-1,2,3-triazoles. These triazoles, which are resistant to deiodination in vivo, have potential applications in biological imaging and diagnostics, illustrating the versatility of this compound in radiochemistry (Yan et al., 2013).
3. Biomedical Research
In the field of biomedical research, this compound is used in the development of new molecular probes. A copper-catalyzed aqueous synthetic method for the preparation of 5-iodo-1,2,3-triazoles has been developed, demonstrating the compound's utility in the modification of biomolecules. This synthesis is highly effective for substrates with nucleoside, sugar, and amino acid moieties, showing its importance in creating bioconjugation groups and fluorescent dyes (Li et al., 2017).
4. Drug Discovery and Development
This compound's reactivity with various sensitive groups opens up possibilities in drug discovery. It has been used in an efficient method for preparing 5-iodo-1,4-disubstituted-1,2,3-triazole, which is a relevant structure in various pharmacological compounds. The tolerance of this compound to different groups indicates its potential in creating diverse organic molecules, which can be further explored for therapeutic applications (Li et al., 2008).
特性
IUPAC Name |
5-iodo-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHFPCSDFLZHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-43-3 |
Source


|
| Record name | 5-iodo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)
![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)

![N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2690826.png)

![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)


![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)
